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Introduction

Azelaic acid (AzA) is a naturally occurring dicarboxylic acid widely used in dermatology for its

broad-spectrum antibacterial, anti-inflammatory, and anti-keratinizing properties.[1][2] It is a

first-line treatment for conditions like acne vulgaris and rosacea and is also effective against

hyperpigmentation disorders.[2][3][4] However, its therapeutic potential is often limited by poor

water solubility and inadequate penetration across the stratum corneum, which can necessitate

high concentrations in conventional formulations (gels, creams), leading to side effects like

itching and burning.[5][6]

To overcome these limitations, advanced drug delivery systems such as liposomes and

nanocarriers have been developed.[5][7] These systems encapsulate AzA, improving its

solubility, stability, and bioavailability.[8][9][10] By delivering the active ingredient more

effectively to the target site, such as the pilosebaceous unit in acne, nanocarriers can enhance

therapeutic efficacy while minimizing local irritation and reducing the required dosage.[11][12]

[13] This note summarizes the characteristics of various AzA-loaded nanocarriers and their

performance.
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Several types of nanocarriers have been successfully employed to deliver AzA, each offering

unique advantages:

Liposomes: These are vesicular nanocarriers composed of phospholipid bilayers enclosing

an aqueous core.[9][11] They are biocompatible and can encapsulate both hydrophilic and

lipophilic drugs, making them suitable for AzA.[9][10] Liposomal formulations have been

shown to increase the cutaneous bioavailability of AzA, leading to greater drug accumulation

in the stratum corneum compared to conventional creams.[3]

Nanostructured Lipid Carriers (NLCs): NLCs are composed of a blend of solid and liquid

lipids, creating an imperfect crystal matrix.[14] This structure allows for higher drug loading

and reduced drug expulsion during storage compared to older solid lipid nanoparticles

(SLNs).[11][14] NLCs have demonstrated enhanced skin penetration for AzA.[11]

Polymeric Nanoparticles: Made from biodegradable and biocompatible polymers like poly-

lactic-co-glycolic acid (PLGA), these nanoparticles can provide controlled and sustained drug

release.[15][16] This reduces the frequency of application and minimizes local toxicity.[16]

Other Vesicular Systems (Niosomes, Ethosomes): Niosomes are vesicles formed from non-

ionic surfactants and are more stable and less costly than liposomes.[10][11] Ethosomes

contain a high concentration of ethanol, which imparts flexibility to the vesicle membrane,

enhancing skin penetration.[3]

Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the

nanometer range. They can improve the solubility and skin permeation of AzA.[17][18][19]

Data Presentation
The following tables summarize quantitative data from various studies on AzA-loaded

nanocarriers, providing a comparative overview of their physicochemical properties and

performance.

Table 1: Physicochemical Characteristics of Azelaic Acid-Loaded Nanocarriers
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Nanocarrier
Type

Compositio
n Highlights

Particle
Size (nm)

Zeta
Potential
(mV)

Encapsulati
on
Efficiency
(%)

Reference(s
)

Liposomes

Phosphatidyl

choline,

Cholesterol

< 500 ~ -18 80.4 - 85.7 [3][5][6]

Liposomal

Gel

Soybean

Phospholipid

s, Carbopol

~ 211 N/A N/A [3]

PLGA

Nanoparticles

PLGA,

Poloxamer
362 - 378 -7.8 to -24.5 56.3 - 76.0 [15][16][20]

NLCs
Beeswax,

Oleic Acid
N/A N/A > 80 [11]

Nanoemulsio

n

Hyaluronic

Acid
419 ± 23 -10.9 84.7 [18]

Ethosomes
Phospholipid

s, Ethanol
~ 514 -35.4 91.9 [3]

Nanosuspens

ion

HPMC,

Chitosan
326 - 541 N/A

Up to 20%

drug loading
[21]

N/A: Data not available in the cited sources.

Table 2: In Vitro / Ex Vivo Release and Permeation Data for Azelaic Acid Nanocarriers
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Nanocarrier
Type

Release
Profile
Highlights

Cumulative
Release (%)

Duration (h)
Permeation
Highlights

Reference(s
)

PLGA

Nanoparticles

Initial burst

followed by

gradual

release

~ 55 32

Lowest

permeation

vs. free drug,

indicating

high skin

deposition.

[20]

PLGA

Nanoparticles

Pulsatile

release,

reaching

100%

100 ~ 75 N/A [20]

Ethosomal

Gel

Sustained

release
89.6 (in vitro) 12

Surpassed

conventional

gel and

marketed

cream.

[3]

Nanoemulsio

n

Sustained

release (zero-

order

kinetics)

87.7 12

82.2% ex

vivo

penetration

after 8h,

indicating

better skin

distribution.

[19]

Liposomal

Gel
N/A N/A N/A

187.5 mg/cm²

accumulation

in stratum

corneum vs.

52.3 mg/cm²

for cream.

[3]

N/A: Data not available in the cited sources.
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Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of AzA-

loaded nanocarriers, synthesized from published research.

Protocol 1: Preparation of Azelaic Acid-Loaded
Liposomes by Thin-Film Hydration
This protocol is based on the lipid film hydration method, a common technique for preparing

liposomes.[5][6]

Materials:

Phosphatidylcholine

Cholesterol

Azelaic Acid (AzA)

Methanol

Dichloromethane

Propylene Glycol

Phosphate Buffer (pH 7.6)

Equipment:

Rotary evaporator

Bath sonicator

Centrifuge (capable of 10,000 rpm)

Round-bottom flask

Procedure:

Methodological & Application

Check Availability & Pricing
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Lipid Phase Preparation:

Dissolve phosphatidylcholine and cholesterol (e.g., in a 3:1 ratio) in a mixture of methanol

and dichloromethane (e.g., 2:3 v/v) in a round-bottom flask.[5]

Film Formation:

Remove the organic solvents using a rotary evaporator at a controlled temperature (e.g.,

37°C) and rotation speed (e.g., 110 rpm).[5] This will result in a thin, dry lipid film adhering

to the flask walls.

Aqueous Phase Preparation:

Prepare a solution of AzA by dissolving it in propylene glycol. Concentrations can be

varied (e.g., 15%, 20%, 25%).[5]

Hydration and Liposome Formation:

Prepare the hydration medium by mixing the AzA-propylene glycol solution with phosphate

buffer (pH 7.6) in a 1:10 v/v ratio.[5]

Add the hydration medium to the flask containing the lipid film.

Hydrate the film by gentle rotation.

Homogenization and Sizing:

Sonicate the resulting suspension using a bath sonicator for approximately 30 minutes to

form smaller, more uniform liposomes.[5]

Centrifuge the liposomal suspension at 10,000 rpm for 30 minutes to pellet larger particles

and obtain a homogenous dispersion of smaller liposomes in the supernatant.[5]

Storage:

Store the final liposomal suspension at 4°C for further characterization.
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Workflow: Liposomal Azelaic Acid Preparation & Characterization

Preparation

Characterization

Start: Materials

1. Prepare Lipid Phase
(PC + Cholesterol in

Methanol/DCM)

2. Form Lipid Film
(Rotary Evaporation)

4. Hydrate Film
(Formation of Emulsion)

3. Prepare Aqueous Phase
(Azelaic Acid in PG +

Buffer pH 7.6)

5. Homogenize & Size
(Sonication & Centrifugation)

Final Liposomal
Suspension

Characterization

Particle Size & PDI
(DLS)

Surface Charge
(Zeta Potential)

Encapsulation Efficiency
(HPLC/Spectroscopy)

Morphology
(TEM/SEM)
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Caption: Workflow for preparing and characterizing Azelaic Acid liposomes.
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Protocol 2: Preparation of Azelaic Acid-Loaded
Polymeric Nanoparticles
This protocol is based on the modified spontaneous emulsification solvent diffusion method for

preparing PLGA nanoparticles.[15]

Materials:

Poly(DL-lactic-co-glycolic) acid (PLGA)

Azelaic Acid (AzA)

Acetone

Ethanol

Poloxamer (e.g., POLX 407)

Deionized water

Equipment:

Magnetic stirrer

Beakers

Pipettes

Procedure:

Organic Phase Preparation:

Prepare a solvent mixture of acetone and ethanol (e.g., 8:2 v/v).[15]

Dissolve a defined amount of PLGA and AzA (e.g., 100 mg PLGA and 50 mg AzA) in 5 mL

of the solvent mixture to create the organic solution.[15]

Aqueous Phase Preparation:
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Prepare a 10 mL aqueous solution containing a surfactant, such as 0.1% Poloxamer, to

act as a stabilizer.[15]

Nanoparticle Formation:

Place the aqueous solution on a magnetic stirrer at room temperature.

Slowly inject the organic solution into the constantly stirring aqueous solution.[15]

The nanoparticle suspension will form immediately upon diffusion of the organic solvent

into the aqueous phase.

Solvent Removal and Purification:

Continue stirring for several hours (or overnight) in a fume hood to allow for the complete

evaporation of the organic solvents (acetone and ethanol).

The resulting suspension can be purified by centrifugation or dialysis to remove

unencapsulated drug and excess surfactant.

Collection:

The purified nanoparticles can be collected as a suspension or lyophilized to obtain a dry

powder for long-term storage.[15][16]

Protocol 3: Characterization of Azelaic Acid
Nanocarriers
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering.[5][14]

Procedure: Dilute the nanocarrier suspension with deionized water to an appropriate

concentration. Analyze using a Zetasizer instrument. DLS measures the hydrodynamic

diameter (particle size) and PDI (a measure of size distribution homogeneity), while

electrophoretic mobility is measured to calculate the zeta potential (an indicator of colloidal

stability).[5][6][14]
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2. Encapsulation Efficiency (EE%):

Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Procedure:

Separate the unencapsulated ("free") AzA from the nanocarriers. This is typically done by

centrifuging the sample (e.g., using centrifugal filter units) to pellet the nanocarriers.

Measure the concentration of AzA in the supernatant (free drug).

Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

The amount of drug is quantified using a validated HPLC or UV-Vis spectroscopy method.

[15][18]

3. Morphological Characterization:

Technique: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy

(TEM).[8][14]

Procedure:

For TEM, a drop of the diluted nanoparticle suspension is placed on a carbon-coated

copper grid, stained (if necessary), and allowed to dry before imaging.

For SEM, a drop of the suspension is placed on a stub, dried, and sputter-coated with a

conductive material (e.g., gold) before imaging. This provides information on the shape

and surface morphology of the nanocarriers.[16]

4. Solid-State Characterization:

Technique: Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared

Spectroscopy (FTIR).[8][21]

Procedure:
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DSC: Used to analyze the thermal behavior of the components and the final formulation. It

can confirm the amorphous or crystalline state of the drug within the nanocarrier.[16][21]

FTIR: Used to identify potential chemical interactions between the drug and the carrier

materials by comparing the spectra of the individual components with the final formulation.

[5][21]

Protocol 4: In Vitro Drug Release Study
This protocol uses a dialysis bag method to assess the release of AzA from the nanocarrier

over time.

Materials:

AzA-loaded nanocarrier suspension

Phosphate Buffered Saline (PBS), pH adjusted to 5.5 (to mimic skin surface pH)[15]

Dialysis membrane (with appropriate molecular weight cut-off)

Magnetic stirrer with a heating plate

Vials/beakers

Procedure:

Place a known amount of the AzA-loaded nanocarrier formulation into a dialysis bag.

Seal the bag and immerse it in a beaker containing a defined volume of PBS (pH 5.5).[15]

Maintain the system at 37°C with constant, gentle stirring.[15]

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the

release medium.

Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink

conditions.

Analyze the amount of AzA in the collected aliquots using HPLC or UV-Vis spectroscopy.[20]
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Plot the cumulative percentage of drug released against time to obtain the release profile.

[20]

Protocol 5: In Vitro Antimicrobial Activity Assay
This protocol evaluates the effectiveness of AzA formulations against skin-relevant bacteria like

Staphylococcus aureus or Cutibacterium acnes.[5][16]

Materials:

Bacterial strains (S. aureus ATCC 25923, C. acnes)

Appropriate broth medium (e.g., Tryptic Soy Broth)

Agar plates

Sterile 96-well microplates

AzA formulations (free AzA, nanocarrier-loaded AzA, blank nanocarriers)

Positive control (e.g., Vancomycin)[5][16]

Procedure (Broth Microdilution Method):

Prepare serial dilutions of the test formulations (free AzA, loaded nanocarriers) in the broth

medium in a 96-well plate.[15]

Prepare a standardized bacterial inoculum and add it to each well.

Include controls: wells with bacteria only (growth control), wells with medium only (sterility

control), wells with blank nanocarriers, and wells with a standard antibiotic (positive control).

Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours; anaerobic

conditions for C. acnes).

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of

the formulation that visibly inhibits bacterial growth.[16] The antibacterial effect can also be

assessed using the agar well diffusion method, where zones of inhibition are measured.[5]
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Mechanism of Action & Signaling Pathways
Azelaic acid exerts its therapeutic effects through multiple mechanisms. Its anti-inflammatory

action is particularly relevant for acne and rosacea.[1][2] Nanocarrier delivery can enhance

these effects by ensuring the drug reaches its target cells in the skin.

Studies have shown that AzA can interfere with key inflammatory signaling pathways:

NF-κB/MAPK Pathway: AzA can inhibit the phosphorylation of MAPK p38 and impair the

translocation of the pro-inflammatory transcription factor NF-κB to the nucleus. This reduces

the production of inflammatory cytokines like IL-1β and TNF-α.[1]

Toll-Like Receptor 2 (TLR2): In rosacea and acne, TLR2 is often overactive.[1] AzA can

suppress TLR2 activity, as well as downstream targets like kallikrein-5 (KLK5) and

cathelicidin LL-37, which are key mediators of inflammation in rosacea.[1][22]

PI3K/AKT Pathway: AzA may also inhibit the activation of the PI3K/AKT signaling pathway,

which is involved in cell proliferation and angiogenesis, processes relevant to skin disorders

like psoriasis.[23][24]
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Simplified Anti-inflammatory Signaling of Azelaic Acid
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Caption: Azelaic Acid's anti-inflammatory mechanism via pathway inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC
[pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. mdpi.com [mdpi.com]

4. researchgate.net [researchgate.net]

5. mdpi.com [mdpi.com]

6. researchgate.net [researchgate.net]

7. A Comprehensive Review of Azelaic Acid Pharmacological Properties, Clinical
Applications, and Innovative Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

8. bocsci.com [bocsci.com]

9. Liposomes and Other Nanocarriers for the Treatment of Acne Vulgaris: Improved
Therapeutic Efficacy and Skin Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

10. cea.fr [cea.fr]

11. mdpi.com [mdpi.com]

12. Efficacy and Safety of Azelaic Acid Nanocrystal-Loaded In Situ Hydrogel in the Treatment
of Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

13. Characterisation and Stabilisation Mechanisms of Azelaic Acid Nanosuspensions:
Insights from a Dual Stabiliser System [mdpi.com]

14. impactfactor.org [impactfactor.org]

15. academic.oup.com [academic.oup.com]

16. academic.oup.com [academic.oup.com]

17. jptcp.com [jptcp.com]

18. researchgate.net [researchgate.net]

19. jazindia.com [jazindia.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://www.benchchem.com/product/b7768984?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11512533/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11512533/
https://www.researchgate.net/publication/385156531_Azelaic_Acid_Mechanisms_of_Action_and_Clinical_Applications
https://www.mdpi.com/1424-8247/18/9/1273
https://www.researchgate.net/figure/Drug-content-and-entrapment-efficiency-of-azelaic-acid-niosome_tbl1_372490866
https://www.mdpi.com/2076-3417/12/24/13039
https://www.researchgate.net/publication/366412016_Novel_Liposomal_Formulation_with_Azelaic_Acid_Preparation_Characterization_and_Evaluation_of_Biological_Properties
https://pmc.ncbi.nlm.nih.gov/articles/PMC12472904/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12472904/
https://www.bocsci.com/services/boc-nanotm-azelaic-acid.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10974767/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10974767/
https://www.cea.fr/cea-tech/pns/nanosafe/en/Documents/2020-Nanosafe/NS20-Posters/NS20_Poster_7_1106_Effects-of-azelaic-Acid-and-its-Derivatives.pdf
https://www.mdpi.com/1424-8247/14/11/1083?type=check_update&version=2
https://pmc.ncbi.nlm.nih.gov/articles/PMC8073278/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8073278/
https://www.mdpi.com/1999-4923/17/4/439
https://www.mdpi.com/1999-4923/17/4/439
http://impactfactor.org/PDF/IJCPR/6/IJCPR,Vol6,Issue3,Article6.pdf
https://academic.oup.com/mam/article/19/5/1141/6932726
https://academic.oup.com/mam/article/19/S4/59/6932602
https://www.jptcp.com/index.php/jptcp/article/view/4928
https://www.researchgate.net/publication/330400045_Azelaic_Acid-Loaded_Nanoemulsion_with_Hyaluronic_Acid_-_a_New_Strategy_to_Treat_Hyperpigmentary_Skin_Disorders
https://jazindia.com/index.php/jaz/article/view/4325
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7768984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


20. researchgate.net [researchgate.net]

21. Characterisation and Stabilisation Mechanisms of Azelaic Acid Nanosuspensions:
Insights from a Dual Stabiliser System - PMC [pmc.ncbi.nlm.nih.gov]

22. dermatologytimes.com [dermatologytimes.com]

23. Effect of Azelaic Acid on Psoriasis Progression Investigated Based on
Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) Signaling Pathway - PMC
[pmc.ncbi.nlm.nih.gov]

24. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols for Azelaic Acid
Delivery via Liposomes and Nanocarriers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7768984#use-of-liposomes-and-nanocarriers-for-
azelaic-acid-delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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